Progestogenic Potency: Algestone Acetophenide vs. Progesterone (Animal Models)
In animal models, the progestogenic potency of algestone acetophenide (DHPA) is approximately 2 to 5 times that of natural progesterone [1]. This quantitative potency differential is derived from standard bioassays evaluating progestational activity. The compound achieves this enhanced potency while maintaining a pure progestogen profile devoid of androgenic, estrogenic, or glucocorticoid activities [2].
| Evidence Dimension | Progestogenic potency relative to progesterone |
|---|---|
| Target Compound Data | 2–5 times progesterone |
| Comparator Or Baseline | Progesterone (baseline = 1x) |
| Quantified Difference | 100–400% increase in potency |
| Conditions | Animal models; progestational bioassay |
Why This Matters
Enhanced potency enables lower effective dosing in long-acting formulations, reducing injection volume and potentially improving patient tolerability.
- [1] Wikipedia. Algestone acetophenide: Progestogenic potency of DHPA is about 2 to 5 times that of progesterone in animals. View Source
- [2] Wikipedia. Algestone acetophenide: DHPA has no androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or antimineralocorticoid activities. View Source
